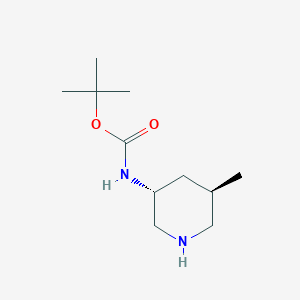

(3R,5R)-3-(Boc-amino)-5-methylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,5R)-5-methylpiperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNALVHVMBXLLIY-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3R,5R)-3-(Boc-amino)-5-methylpiperidine chemical properties

An In-depth Technical Guide to (3R,5R)-3-(Boc-amino)-5-methylpiperidine: Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS Number 1227919-32-5, is a chiral heterocyclic building block of significant interest in modern medicinal chemistry.[1][2] Its structure features a piperidine ring with a defined cis-stereochemical relationship between the Boc-protected amine at the C3 position and the methyl group at the C5 position. This specific three-dimensional arrangement makes it a valuable scaffold for creating drug candidates with high target specificity and potency. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle, allowing for sequential chemical modifications. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, key reactivity pathways, and its application in drug discovery, particularly as an intermediate for kinase inhibitors.[3]

Section 1: Physicochemical and Spectroscopic Profile

The physical properties of this compound are foundational to its handling and use in synthesis. While some experimental data is limited, reliable predictions and data from closely related isomers provide a strong characterization profile.

Physicochemical Properties

A summary of the key physicochemical data for this compound is presented below.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl ((3R,5R)-5-methylpiperidin-3-yl)carbamate | [1] |

| CAS Number | 1227919-32-5 | [1][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1] |

| Molecular Weight | 214.30 g/mol | [1] |

| Appearance | Colorless oil (as reported in synthesis) | [3] |

| Boiling Point | 313.4 ± 31.0 °C (Predicted) | N/A |

| Density | 1.00 ± 0.1 g/cm³ (Predicted) | N/A |

| Storage | Under inert gas (Nitrogen or Argon) at 2–8 °C | N/A |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the molecule after synthesis. While a specific spectrum for the (3R,5R) isomer is not publicly available, data for the diastereomeric (3S,5R)-3-(Boc-amino)-5-methylpiperidine provides a reliable reference, as their NMR and IR spectra are expected to be virtually identical.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra are characterized by signals corresponding to the piperidine ring, the methyl group, and the Boc protecting group.

Representative NMR Data (from (3S,5R) isomer, 300 MHz, CDCl₃) [4]

| ¹H NMR | δ (ppm) | Description |

| Boc Group | 1.39 | s, 9H, -C(CH₃)₃ |

| Piperidine Ring | 4.30 | d, 1H |

| 3.40 | m, 1H | |

| 3.20 | dd, 1H | |

| 2.91 | dd, 1H | |

| 2.11 | m, 1H | |

| 2.01 | dd, 1H | |

| 1.60 | dd, 1H | |

| 1.51 | ddd, 1H | |

| 0.76 | ddd, 1H | |

| Methyl Group | 0.82 | d, 3H, -CH₃ |

| ¹³C NMR | δ (ppm) |

| Boc Group | 155.2, 79.3, 28.4 |

| Piperidine Ring | 53.5, 51.9, 48.8, 40.8, 32.5 |

| Methyl Group | 19.1 |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands.[4]

-

N-H Stretch: A band around 3324 cm⁻¹ corresponding to the amine of the carbamate.

-

C-H Stretch: Bands in the 2700-3100 cm⁻¹ region for the alkyl C-H bonds.

-

C=O Stretch: A strong absorption band around 1698 cm⁻¹ for the carbonyl of the Boc group.

-

C-N Stretch: Bands around 1173-1291 cm⁻¹.

Section 2: Synthesis and Purification

The most direct synthesis of this compound involves the deprotection of a stable precursor. The common strategy is the catalytic hydrogenation of tert-butyl ((3R,5R)-1-benzyl-5-methylpiperidin-3-yl)carbamate, which removes the N-benzyl group to yield the free secondary amine of the piperidine ring.[3]

Synthesis Workflow Diagram

Sources

A Comprehensive Technical Guide to the Structural Elucidation of tert-butyl ((3R,5R)-5-methylpiperidin-3-yl)carbamate

Abstract

The precise structural characterization of chiral molecules is a cornerstone of modern drug development and chemical research. This guide provides an in-depth, multi-technique approach to the complete structural elucidation of tert-butyl ((3R,5R)-5-methylpiperidin-3-yl)carbamate, a disubstituted piperidine derivative. The piperidine ring is a prevalent scaffold in pharmaceuticals, and controlling its stereochemistry is critical to ensuring desired pharmacological activity and safety.[1] This document outlines a logical, self-validating workflow, moving from the confirmation of molecular formula and constitution to the unambiguous determination of both relative and absolute stereochemistry. We detail the strategic application of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) to provide a holistic and definitive structural proof.

Introduction: The Imperative of Stereochemical Precision

The compound tert-butyl ((3R,5R)-5-methylpiperidin-3-yl)carbamate features two stereogenic centers at the C3 and C5 positions of the piperidine ring. The specific (3R,5R) configuration dictates the three-dimensional arrangement of the methyl and tert-butoxycarbonyl (Boc) protected amine groups. This spatial arrangement is paramount, as different stereoisomers of a drug can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles.[1] Therefore, a rigorous and unequivocal elucidation of its structure is not merely an academic exercise but a critical requirement for any application in medicinal chemistry or materials science.[2]

The analytical challenge is twofold: first, to confirm the molecular constitution—the precise sequence of atomic connections—and second, to establish the stereochemistry, which includes both the relative orientation of the substituents (cis vs. trans) and their absolute configuration (R/S designation at each chiral center). This guide presents a systematic workflow to address these challenges.

Integrated Analytical Workflow

A robust structural elucidation strategy relies on the convergence of data from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a high-confidence assignment.

Figure 2: Expected key spatial correlation for the cis-(3R,5R) isomer. A strong NOE between axial protons at C3 and C5 confirms the cis relationship.

Chiral High-Performance Liquid Chromatography (HPLC)

Rationale: While NOESY confirms the relative (cis) stereochemistry, it cannot distinguish between the (3R,5R) enantiomer and its mirror image, (3S,5S). Chiral HPLC is the definitive technique for separating enantiomers and thus confirming the absolute configuration, provided a reference standard is available or the elution order can be predicted. [1][3][4]Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for separating piperidine derivatives. [1] Protocol: A typical method involves using a polysaccharide-based column (e.g., Chiralpak® series) with a mobile phase consisting of a non-polar solvent like hexane and an alcohol modifier like ethanol or isopropanol. [3]See Appendix A: Protocol 2 for a detailed Chiral HPLC methodology.

Expected Results: Injection of a racemic (3R,5R)/(3S,5S) standard would result in two baseline-separated peaks. Injection of the target sample should produce a single peak corresponding to the retention time of one of the enantiomers, confirming its enantiomeric purity and, by comparison, its absolute configuration.

Conclusion

The structural elucidation of tert-butyl ((3R,5R)-5-methylpiperidin-3-yl)carbamate requires a synergistic application of modern analytical techniques. The workflow presented herein—beginning with HRMS and FTIR to establish the molecular formula and functional groups, followed by comprehensive 1D and 2D NMR analysis to determine connectivity and relative stereochemistry, and culminating in chiral HPLC for absolute configuration—provides an unambiguous and scientifically rigorous proof of structure. Each step serves to validate the others, creating a self-consistent dataset that meets the high standards required for pharmaceutical development and advanced chemical research.

Appendix A: Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve 0.1 mg of the compound in 1.0 mL of HPLC-grade methanol containing 0.1% formic acid.

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode (ESI+).

-

Infusion: Introduce the sample via direct infusion at a flow rate of 5 µL/min.

-

Instrument Settings:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: m/z 50-500

-

Resolution: >60,000 FWHM

-

-

Data Acquisition: Acquire data for 1 minute and average the spectra. Calibrate the instrument using a known standard immediately prior to analysis to ensure mass accuracy.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of the mobile phase.

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak® IA column (250 x 4.6 mm, 5 µm). [3]4. Mobile Phase: n-Hexane:Ethanol (70:30, v/v). [3]5. Instrument Settings:

-

Flow Rate: 1.0 mL/min. [3] * Column Temperature: 30 °C. [3] * Injection Volume: 10 µL.

-

Detection Wavelength: 225 nm (for carbamate end-absorption). [3]6. Validation: First, inject a synthesized racemic standard to determine the retention times and resolution of the two enantiomers. Then, inject the sample to confirm the presence of a single enantiomer.

-

References

-

IUPAC. (1974). Rules for the Nomenclature of Organic Chemistry Section E: Stereochemistry. IUPAC. Retrieved from [Link]

-

Singh, S. K., et al. (2021). Enantiomeric Separation and Thermodynamic Investigation of (R)-N-Tert-Butoxy Carbonyl-Piperidine-3-Carboxylic Acid Hydrazide. Journal of Chromatographic Science, 59(2), 158-165. Retrieved from [Link]

-

Nyquist, R. A., & Kagel, R. O. (1967). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Journal of AOAC INTERNATIONAL, 50(2), 370-377. Retrieved from [Link]

-

NMR School. (2022, March 20). Stereochemistry | How to read NOESY spectrum? [Video]. YouTube. Retrieved from [Link]

-

Srinivas, R., et al. (2007). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 42(7), 886-896. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

Elyashberg, M. (2011). Methods of Relative Stereochemistry Determination in CASE Systems. In Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

-

Castro, K., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 28(14), 5395. Retrieved from [Link]

-

Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Retrieved from [Link]

-

Tureček, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1780-1792. Retrieved from [Link]

-

IUPAC Commission on Nomenclature of Organic Chemistry. (1970). IUPAC tentative rules for the nomenclature of organic chemistry. Section E. Fundamental stereochemistry. The Journal of Organic Chemistry, 35(9), 2849-2867. Retrieved from [Link]

-

O'Brien, E., et al. (2014). Synthesis and Structural Elucidation of 1,2-Disubstituted 3-Fluoropiperidines. University College Dublin Research Repository. Retrieved from [Link]

-

Novak, J. R., & Decius, J. C. (1965). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 42(6), 2071-2080. Retrieved from [Link]

-

IUPAC. (1996). Basic Terminology of Stereochemistry. Retrieved from [Link]

-

Babu, C. V. R., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Retrieved from [Link]

-

Fine, L. J., et al. (2015). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. ChemSusChem, 8(20), 3577-3585. Retrieved from [Link]

-

Saskia, K. (n.d.). Adding Stereochemical Information to IUPAC Names. Introduction to Organic Chemistry - Saskiaer. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Chiral Resolution of Some Piperidine 2, 6-dione Drugs by High Performance Liquid Chromatography on Kromasil® CHI-DMB Column. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

Matysová, L., & Šatínský, D. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 155-164. Retrieved from [Link]

-

UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Tert-butyl ((5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure elucidation and complete assignment of H and C NMR data of Piperine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

ResearchGate. (n.d.). Ground-State Distortion in N-Acyl-tert-butyl-carbamates (Boc) and N-Acyl-tosylamides (Ts): Twisted Amides of Relevance to Amide N−C Cross-Coupling. Retrieved from [Link]

Sources

(3R,5R)-3-(Boc-amino)-5-methylpiperidine CAS number 1227919-32-5

An In-Depth Technical Guide to (3R,5R)-3-(Boc-amino)-5-methylpiperidine

CAS Number: 1227919-32-5

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on this compound. It delves into the compound's chemical properties, stereoselective synthesis, strategic applications in drug discovery, and essential safety protocols, providing a holistic view of its utility as a valuable chiral building block.

Introduction and Strategic Importance

This compound is a synthetically important heterocyclic amine. Its structure is defined by a piperidine core, a common motif in pharmacologically active compounds, and two specific chiral centers at the C3 and C5 positions. The amine at C3 is protected by a tert-butyloxycarbonyl (Boc) group, which allows for selective deprotection under acidic conditions, facilitating its use in multi-step synthetic pathways. The cis relationship between the amino and methyl groups on the piperidine ring provides a distinct three-dimensional scaffold that is crucial for designing molecules with high target specificity and potency.

The primary value of this compound lies in its role as a chiral intermediate for constructing more complex molecules, particularly in the field of oncology and metabolic diseases.[1] Its defined stereochemistry is essential, as different stereoisomers of a drug can have vastly different biological activities, efficacies, and safety profiles.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 1227919-32-5 | [1][2][3] |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [1][2][4] |

| Molecular Weight | 214.3 g/mol | [1][4] |

| IUPAC Name | tert-butyl N-[(3R,5R)-5-methylpiperidin-3-yl]carbamate | [3][5] |

| Synonyms | (3R,5R)-3-(tert-butoxycarbonylamino)-5-methylpiperidine | [4] |

| Predicted Boiling Point | 313.4 ± 31.0 °C | [6] |

| Predicted Density | 1.00 ± 0.1 g/cm³ | [6] |

| Purity | Typically ≥95% from commercial suppliers | [2][3] |

| SMILES | C(=O)(N[C@@H]1CC)OC(C)(C)C | [2] |

Stereoselective Synthesis: A Protocol

The synthesis of this compound requires precise stereochemical control. A common and effective method involves the debenzylation of a protected precursor via catalytic hydrogenation. This step is often the final stage in a longer synthetic sequence that establishes the required stereocenters.

Representative Synthesis: Catalytic Hydrogenolysis

This protocol describes the removal of an N-benzyl protecting group to yield the final product. The N-benzyl group serves as a stable protecting group for the piperidine nitrogen during earlier synthetic transformations and can be cleanly removed under standard hydrogenolysis conditions.

Caption: Role as a key intermediate in multi-step synthesis.

Case Study: PDK1 Inhibitors

A notable use of this building block is in the synthetic preparation of amino(aminopyrimidinyl)indazoles. [1]These compounds have been investigated as selective 3-phosphoinositide-dependent kinase-1 (PDK1) inhibitors, a target of interest in cancer therapy. [1]In this context, the piperidine ring often serves as a scaffold to correctly orient other functional groups for optimal interaction with the kinase's binding pocket. The Boc-protected amine is deprotected to reveal a primary or secondary amine, which is then coupled with other fragments of the target molecule.

The 3-aminopiperidine scaffold, in general, is a key structural feature in numerous approved drugs, including DPP-IV inhibitors like alogliptin and linagliptin, which are used to treat type 2 diabetes. [7][8]This underscores the pharmacological relevance of this structural class.

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. While comprehensive toxicological data is not available, the compound is classified with GHS07 (Warning) and carries the hazard statement H302 (Harmful if swallowed). [1]

| Safety Aspect | Recommendation | Reference(s) |

|---|---|---|

| GHS Hazard | GHS07 (Warning), H302 (Harmful if swallowed) | [1] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses, and a lab coat. | [9] |

| Handling | Use in a well-ventilated area or chemical fume hood. Avoid generating dust or aerosols. Wash hands thoroughly after handling. | [9] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [1][9] |

| First Aid (Ingestion) | If swallowed, rinse mouth. Immediately call a POISON CENTER or doctor. | [1][9] |

| Storage | Store in a tightly closed container under an inert gas (nitrogen or argon) at 2–8 °C. | [6]|

Conclusion

This compound (CAS 1227919-32-5) is a specialized chiral building block with significant utility in modern medicinal chemistry. Its well-defined stereochemistry, coupled with the versatile Boc-protecting group, makes it an indispensable intermediate for the synthesis of complex pharmaceutical targets, including potent kinase inhibitors for cancer therapy. Understanding its synthesis, reactivity, and handling is crucial for scientists aiming to leverage this valuable scaffold in drug discovery and development programs.

References

-

This compound - [A13486]. Synthonix. [Link]

-

Gita Matulevičiūtė, et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

-

Sonam Tashi Khom, Pranjit Saikia & Nagengra Nath Yadav (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry. [Link]

-

Elisabetta Brenna, et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]

- CN107021916B - Preparation method of trans-3-methyl-5-benzylaminopiperidine.

-

Structure of few bio-active compounds having 3-amino piperidine ring system. ResearchGate. [Link]

-

(3S,5R)-3-(Boc-amino)-5-Methylpiperidine. Axios Research. [Link]

-

(3S,5R)-3-(Boc-amino)-5-Methylpiperidine | 1203651-07-3. J&K Scientific. [Link]

-

Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM. [Link]

Sources

- 1. This compound | 1227919-32-5 [chemicalbook.com]

- 2. Synthonix, Inc > Building Blocks > 1227919-32-5 | this compound [synthonix.com]

- 3. 1227919-32-5 CAS Manufactory [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. jk-sci.com [jk-sci.com]

- 6. This compound | 1227919-32-5 [m.chemicalbook.com]

- 7. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to (3R,5R)-3-(Boc-amino)-5-methylpiperidine: Physical and Spectral Properties

Introduction

(3R,5R)-3-(Boc-amino)-5-methylpiperidine, a chiral synthetic building block, holds significant importance in the landscape of medicinal chemistry and drug development. Its rigid piperidine scaffold, coupled with the stereochemically defined substituents, makes it a valuable component in the synthesis of complex molecular architectures with specific biological activities. The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality offers robust protection under various reaction conditions while allowing for facile deprotection under mild acidic conditions, a crucial feature in multi-step synthetic campaigns.[1] This guide provides a comprehensive overview of the core physical and spectral properties of this compound, offering insights for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

The structural integrity and physicochemical characteristics of a molecule are foundational to its application in synthesis and biological screening. The properties of this compound are summarized below.

Figure 2: Standard workflow for NMR sample preparation and analysis. [2] Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. Once fully dissolved, transfer the solution into a clean NMR tube. [2]2. Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to "lock" onto the deuterium signal of the solvent and "shim" the magnetic field to ensure homogeneity. [3]3. Data Acquisition: Set the appropriate experimental parameters, including the number of scans, spectral width, and relaxation delay. For a standard ¹H spectrum, 8 to 16 scans are typically sufficient. [2]4. Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shift axis is calibrated using the residual solvent peak (e.g., 7.26 ppm for CDCl₃). [2]5. Analysis: The processed spectrum is analyzed by integrating the peaks to determine the relative number of protons and assigning the signals based on their chemical shift, multiplicity, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the key absorptions are associated with the carbamate and amine functionalities.

Expected Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300-3400 | N-H stretch | Secondary amine (N-H) | This band corresponds to the stretching of the N-H bond in the carbamate group. |

| ~2800-3000 | C-H stretch | Alkanes (C-H) | These absorptions arise from the C-H stretching vibrations of the piperidine ring and the methyl and tert-butyl groups. |

| ~1680-1700 | C=O stretch | Carbamate (C=O) | This is a strong, characteristic absorption for the carbonyl group of the Boc protecting group. The exact position can be influenced by hydrogen bonding. [4][5] |

| ~1510-1530 | N-H bend | Secondary amine (N-H) | Bending vibration of the N-H bond. |

| ~1160-1250 | C-O stretch | Carbamate (C-O) | Stretching vibrations of the C-O bonds within the carbamate functionality. |

Experimental Protocol: FT-IR Spectroscopy

For a liquid sample like this compound (in its oily form), the thin-film method is most appropriate.

-

Sample Preparation: Place a small drop of the neat liquid on a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate to create a thin, uniform film. [6]2. Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Subtraction: A background spectrum (of the empty spectrometer) should be run first and automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation.

Expected Mass Spectrometric Data:

-

Molecular Formula: C₁₁H₂₂N₂O₂

-

Exact Mass: 214.1681

-

Molecular Weight: 214.31

Under soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 214.3 is expected to be the base peak. [7][8] Characteristic Fragmentation Patterns (ESI-MS/MS):

The fragmentation of Boc-protected amines is well-characterized. Common fragmentation pathways for the [M+H]⁺ ion of this compound would include:

-

Loss of isobutylene (56 Da): A characteristic fragmentation of the Boc group, leading to a fragment at m/z 158.3.

-

Loss of the entire Boc group (100 Da): Cleavage of the N-C(O) bond results in a fragment corresponding to the deprotected amine at m/z 114.3.

-

Ring cleavage: Alpha-cleavage adjacent to the piperidine nitrogen can also occur, leading to various iminium ions. [7][9]

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

Figure 3: A typical workflow for LC-MS analysis of a small molecule.

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Liquid Chromatography (LC): Inject the sample into an LC system, typically equipped with a C18 reverse-phase column, to separate the compound from any potential impurities. [7]3. Ionization: The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer. A high voltage is applied to create a fine spray of charged droplets. [8]4. Mass Analysis:

-

Full Scan (MS1): The mass analyzer scans a range of m/z values to detect the molecular ion, in this case, the protonated molecule [M+H]⁺. [7] * Tandem MS (MS/MS): The precursor ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The mass analyzer then scans the m/z values of these fragments, providing structural information. [9]5. Data Analysis: The resulting mass spectra are analyzed to confirm the molecular weight and to interpret the fragmentation patterns, which should be consistent with the proposed structure.

-

Conclusion

This compound is a chiral building block with well-defined physical and predictable spectral properties. The characteristic signals in ¹H NMR (the singlet at ~1.45 ppm), ¹³C NMR (the carbonyl at ~155 ppm and the quaternary and methyl carbons of the Boc group), and IR spectroscopy (the strong C=O stretch at ~1680-1700 cm⁻¹) provide a robust analytical handle for its identification and quality control. Mass spectrometry further confirms its molecular weight and structure through predictable fragmentation pathways. The protocols and data presented in this guide serve as a comprehensive resource for scientists utilizing this valuable compound in their research and development endeavors.

References

- BenchChem. (2025).

- BenchChem. (2025).

-

Valkonen, A. M., Pihlaja, K., & Härkönen, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

-

Zanolla, D., Cuca, L. E., & Zacchino, S. A. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Phytochemical Analysis, 29(6), 578-587. [Link]

-

Jandrić, Z., & Cannavan, A. (2017). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Foods, 6(11), 99. [Link]

-

de Andrade, J. B., & Zanolla, D. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 23(1), 143-150. [Link]

- University of California, Irvine. (n.d.). Sample preparation for FT-IR. UCI Department of Chemistry.

- The Royal Society of Chemistry. (n.d.). Experimental Procedures. The Royal Society of Chemistry.

- American Chemical Society. (2026). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions.

- Chen, J. T. (1965). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides.

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. [Link]

-

Ohtani, J., & Oishi, T. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 18(10), 2112. [Link]

- ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH2COOH)2, b) ammonium....

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals.

- UCHEM. (2025). Exploring tert-Butyl 6-methylpiperidin-3-ylcarbamate (CAS: 1150618-39-5) in Organic Synthesis. UCHEM.

- SRIRAMCHEM. (n.d.). (3R,5S)-3-(Boc-amino)-5-Methylpiperidine. SRIRAMCHEM.

-

National Institutes of Health. (2024). Protocol to perform fragment screening using NMR spectroscopy. NIH. [Link]

-

Axios Research. (n.d.). (3S,5R)-3-(Boc-amino)-5-Methylpiperidine. Axios Research. [Link]

Sources

- 1. myuchem.com [myuchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. eng.uc.edu [eng.uc.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

The Cornerstone of Amity: An In-depth Technical Guide to the Synthesis of Boc-Protected Amines

In the intricate world of organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount. Among these, the amine group, with its inherent nucleophilicity and basicity, often requires a temporary shield to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) protecting group has emerged as a dominant tool for this purpose, prized for its reliability, ease of introduction, and mild removal conditions. This guide provides a comprehensive exploration of the synthesis of Boc-protected amines, delving into the core chemical principles, field-proven protocols, and critical considerations for researchers, scientists, and drug development professionals.

The Boc Protecting Group: A Shield of Strategic Importance

The tert-butoxycarbonyl group is a carbamate-based protecting group that effectively tempers the reactivity of primary and secondary amines.[1] Its widespread use is a testament to a combination of desirable characteristics:

-

Robust Stability: N-Boc protected amines exhibit remarkable stability across a wide range of non-acidic conditions, including exposure to many nucleophiles and bases.[1][2] This allows for a broad scope of chemical transformations on other parts of a molecule without disturbing the protected amine.

-

Facile Cleavage: The Boc group is readily removed under mild acidic conditions, most commonly with trifluoroacetic acid (TFA), regenerating the free amine.[3][4] This acid lability is a key feature that allows for its selective removal in the presence of other protecting groups.

-

Enhanced Solubility: The introduction of the bulky and lipophilic tert-butyl group can significantly alter the solubility profile of a molecule, often improving its solubility in organic solvents, which can be advantageous during synthesis and purification.[5]

-

Orthogonality: A significant advantage of the Boc group is its orthogonality to other common protecting groups.[6] For instance, it remains intact under the basic conditions used to remove the Fmoc (9-fluorenylmethoxycarbonyl) group and is stable during the catalytic hydrogenation used to cleave the Cbz (benzyloxycarbonyl) group.[6] This orthogonality is fundamental to complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[6][7]

The Chemistry of Boc Protection: Mechanism and Reagents

The formation of a Boc-protected amine is fundamentally a nucleophilic acyl substitution reaction. The most prevalent and efficient reagent for this transformation is di-tert-butyl dicarbonate , often referred to as Boc anhydride ((Boc)₂O) .[8][9]

The Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on one of the electrophilic carbonyl carbons of Boc anhydride.[9][10] This initial attack forms a tetrahedral intermediate. The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group.[9][11] This unstable leaving group subsequently decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[9][11] The generation of CO₂ gas provides a strong thermodynamic driving force for the reaction.[11][12]

The reaction can be performed with or without a base.[11] In the absence of an external base, the generated tert-butoxide or another molecule of the starting amine can act as a base to deprotonate the newly formed, positively charged carbamate intermediate.[9] However, the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is common practice to accelerate the reaction by neutralizing the protonated amine and increasing its nucleophilicity.[8][9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 5. BOC deprotection [ms.bzchemicals.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. jk-sci.com [jk-sci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. total-synthesis.com [total-synthesis.com]

The Architectural Nuance of Life: A Technical Guide to the Biological Significance of Chiral 3,5-Disubstituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, prized for its favorable physicochemical properties and its prevalence in a vast number of bioactive natural products and synthetic drugs.[1] The introduction of chirality, particularly at the 3 and 5 positions, imbues this privileged heterocycle with a three-dimensional complexity that is pivotal for exquisitely specific interactions with biological targets. This in-depth technical guide, curated for the discerning researcher, explores the profound biological significance of chiral 3,5-disubstituted piperidines. We will traverse the landscape of naturally occurring alkaloids, delve into the intricacies of their enantioselective synthesis, dissect critical structure-activity relationships, and illuminate their therapeutic potential across a spectrum of diseases. This guide will serve as a comprehensive resource, empowering the rational design of next-generation therapeutics built upon this versatile and potent chemical architecture.

The Piperidine Motif: A Privileged Scaffold in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle known as piperidine is a recurring motif in a multitude of pharmaceuticals.[2][3] Its prevalence can be attributed to its inherent metabolic stability, its capacity to engage in hydrogen bonding, and its ability to serve as a versatile scaffold for the presentation of diverse pharmacophoric elements in a defined spatial orientation. The introduction of substituents onto the piperidine ring dramatically expands its chemical space and biological activity.

The Decisive Role of Chirality and 3,5-Disubstitution

The strategic placement of substituents at the 3 and 5 positions of the piperidine ring, combined with the introduction of stereocenters, unlocks a new dimension of molecular recognition. The resulting chiral 3,5-disubstituted piperidines can exist as distinct stereoisomers (enantiomers and diastereomers), each potentially possessing a unique pharmacological profile. This stereochemical diversity is critical for fine-tuning a molecule's interaction with its biological target, often leading to significant improvements in potency, selectivity, and pharmacokinetic properties.[4]

The relative orientation of the substituents, described as cis (on the same side of the ring) or trans (on opposite sides), dictates the overall conformation of the piperidine ring and the spatial relationship between the pharmacophoric groups. This, in turn, profoundly influences binding affinity and efficacy at the target protein.

Nature's Blueprint: Chiral 3,5-Disubstituted Piperidines in Natural Products

Nature has long utilized the chiral 3,5-disubstituted piperidine framework to construct a variety of biologically active alkaloids. These natural products serve as a rich source of inspiration for the design of novel therapeutic agents.

While extensive research has been conducted on various substituted piperidine alkaloids, specific examples of naturally occurring chiral 3,5-disubstituted piperidines are less common than other substitution patterns. However, the broader class of piperidine alkaloids, found in diverse plant species like Alocasia macrorrhiza and in the venom of fire ants, showcases a wide range of biological activities, including antiproliferative, antimicrobial, and neurological effects.[5][6] The principles of stereospecificity observed in these broader classes of alkaloids underscore the importance of chirality in dictating their biological function.

Enantioselective Synthesis: Crafting Chiral 3,5-Disubstituted Piperidines with Precision

The therapeutic potential of chiral 3,5-disubstituted piperidines has driven the development of sophisticated and highly stereoselective synthetic methodologies. The ability to control the absolute and relative stereochemistry at the C3 and C5 positions is paramount for elucidating structure-activity relationships and for the production of single-isomer drug candidates.

Divergent Asymmetric Synthesis

One powerful strategy involves a divergent synthesis, which allows for the creation of multiple stereoisomers from a common intermediate. A chemoenzymatic approach has been successfully employed to access various 3,5-dioxygenated piperidines.[7] This method utilizes enzymes for key stereoselective transformations, offering high efficiency and enantiopurity.

Experimental Protocol: Divergent Asymmetric Synthesis of 3,5-Dioxygenated Piperidines [7]

Step 1: Formation of the Piperidine Diol Mixture

-

A mixture of the achiral cis- and racemic trans-3,5-piperidine diol is synthesized from N-benzylglycinate over five steps using established chemoenzymatic methods.

Step 2: Dynamic Kinetic Asymmetric Transformation (DYKAT)

-

The mixture of diols is subjected to an enzyme- and Ruthenium-catalyzed dynamic kinetic asymmetric transformation.

-

Enzyme: Novozym 435 (Candida antarctica lipase B)

-

Catalyst: Ru-catalyst (e.g., Shvo's catalyst)

-

Acyl Donor: Isopropenyl acetate

-

Solvent: Toluene

-

Temperature: 70 °C

-

This reaction selectively acetylates the diols, yielding the cis-(3R,5S)-diacetate with high diastereoselectivity and yield.

Step 3: Selective Transformations

-

The resulting cis-(3R,5S)-diacetate can be selectively transformed into:

-

The cis-piperidine diol.

-

The cis-(3R,5S)-hydroxy acetate.

-

-

By stopping the DYKAT at the monoacetate stage, the trans-(3R,5R)-hydroxy acetate can be obtained.

Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

A modern and versatile approach to chiral 3-substituted piperidines, which can be adapted for 3,5-disubstitution, is the rhodium-catalyzed asymmetric reductive Heck reaction.[3][8][9] This method allows for the enantioselective introduction of aryl and vinyl groups at the 3-position of a tetrahydropyridine precursor.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction [3][8][9]

Step 1: Preparation of the Dihydropyridine Precursor

-

Pyridine is partially reduced to the corresponding 1,2-dihydropyridine derivative.

Step 2: Asymmetric Carbometalation

-

The dihydropyridine is reacted with an aryl- or vinylboronic acid in the presence of a chiral rhodium catalyst.

-

Catalyst: [Rh(cod)Cl]₂

-

Ligand: Chiral bisphosphine ligand (e.g., (R)-BINAP)

-

Base: Aqueous Cesium Hydroxide

-

Solvent: Dioxane/Water

-

Temperature: 80 °C

-

This step proceeds with high enantioselectivity to furnish a 3-substituted tetrahydropyridine.

Step 3: Reduction

-

The resulting tetrahydropyridine is reduced to the corresponding chiral 3-substituted piperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

Structure-Activity Relationships (SAR): The Impact of Stereochemistry on Biological Function

The precise three-dimensional arrangement of substituents in chiral 3,5-disubstituted piperidines is a critical determinant of their biological activity. The relative stereochemistry (cis vs. trans) and the absolute stereochemistry (R/S configuration at each chiral center) can dramatically influence binding affinity, selectivity, and functional activity at a given biological target.

For instance, in the development of neurokinin-1 (NK1) receptor antagonists, it has been established that a cis relationship between the substituents on the piperidine ring is crucial for high-affinity binding.[2] Similarly, studies on dopamine transporter (DAT) inhibitors have shown that the cis-isomer of a 2,5-disubstituted piperidine derivative exhibits significantly more potent activity and selectivity compared to its trans counterpart.[10] While these examples do not specifically pertain to 3,5-disubstitution, they highlight the general principle that stereochemistry is a key driver of pharmacological activity in substituted piperidines.

A study on a racemic cis-configured 3,5-disubstituted piperidine demonstrated weak renin inhibition, which was significantly improved through structure-based design, underscoring the potential of this scaffold in targeting enzymes.[4]

Therapeutic Applications: Targeting a Spectrum of Diseases

The unique structural features of chiral 3,5-disubstituted piperidines make them attractive candidates for the development of novel therapeutics for a wide range of diseases.

Neurodegenerative and CNS Disorders

The piperidine nucleus is a common feature in many centrally acting drugs. Chiral 3,5-disubstituted piperidines have been explored as allosteric modulators of G protein-coupled receptors (GPCRs), which are key targets for the treatment of various central nervous system (CNS) disorders.[11] Allosteric modulators offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function compared to traditional orthosteric ligands.[12][13][14][15]

Pain and Inflammation

As mentioned, the neurokinin-1 (NK1) receptor is a target for the development of novel analgesics and anti-inflammatory agents. The stringent stereochemical requirements for high-affinity NK1 receptor antagonists highlight the importance of chirality in the design of piperidine-based therapeutics for pain and inflammation.[2][16]

Smoking Cessation

A novel class of 3,5-bicyclic aryl piperidines has been identified as high-affinity partial agonists of the α4β2 neuronal nicotinic receptor.[16] These compounds have shown potential as therapeutic agents for smoking cessation by modulating the mesolimbic dopamine system.

Future Directions and Emerging Trends

The field of chiral 3,5-disubstituted piperidines is ripe with opportunities for further exploration. The development of novel and more efficient enantioselective synthetic methods will continue to be a major focus, enabling the creation of diverse libraries of these compounds for high-throughput screening. A deeper understanding of the structure-activity relationships, particularly the influence of stereochemistry on target binding and functional activity, will be crucial for the rational design of next-generation therapeutics. Furthermore, the exploration of new therapeutic targets for this versatile scaffold holds the promise of addressing unmet medical needs across a wide range of diseases.

Conclusion

Chiral 3,5-disubstituted piperidines represent a class of molecules with immense potential in drug discovery and development. Their unique three-dimensional architecture, governed by the stereochemical arrangement of substituents at the 3 and 5 positions, allows for highly specific and potent interactions with a diverse array of biological targets. From their origins in natural products to their creation through sophisticated enantioselective synthesis, these compounds continue to be a source of inspiration and innovation in the quest for safer and more effective medicines. A thorough understanding of their synthesis, structure-activity relationships, and therapeutic applications is essential for any researcher, scientist, or drug development professional working at the forefront of medicinal chemistry.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Divergent asymmetric synthesis of chiral 3,5-dioxygenated piperidines.

Caption: Allosteric modulation of a GPCR by a chiral 3,5-disubstituted piperidine.

References

-

Olofsson, B., Bogár, K., Fransson, A.-B. L., & Bäckvall, J.-E. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. The Journal of Organic Chemistry, 71(20), 7875–7878. [Link]

-

Swain, C. J., Baker, R., Kneen, C., Moseley, J., Saunders, J., Seward, E. M., Stevenson, G., Beer, M., Stanton, J., & Watling, K. (1991). Enantioselective synthesis of NK-1 receptor antagonists (+)-CP-99,994 and (-)-CP-99,994. Journal of the Chemical Society, Chemical Communications, (22), 1543–1545. [Link]

-

Wootten, D., Christopoulos, A., & Sexton, P. M. (2014). Emerging paradigms in GPCR allostery: implications for drug discovery. Nature Reviews Drug Discovery, 13(8), 630–644. [Link]

-

Melancon, B. J., Hopkins, C. R., Wood, M. R., Emmitte, K. A., Niswender, C. M., Christopoulos, A., Conn, P. J., & Lindsley, C. W. (2012). Allosteric modulation of seven transmembrane spanning receptors: theory, practice, and opportunities for central nervous system drug discovery. Journal of Medicinal Chemistry, 55(4), 1445–1464. [Link]

-

An Asymmetric Approach Towards 3-Spiropiperidines. (2021). Heriot-Watt University Research Portal. [Link]

-

Beaulieu, F., & Charette, A. B. (2007). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 72(19), 7433–7436. [Link]

-

O'Brien, P., & Childs, A. C. (2022). Synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1239–1246. [Link]

-

Li, X., Wang, Y., & Liu, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(1), 41–54. [Link]

-

Olofsson, B., Bogár, K., Fransson, A.-B. L., & Bäckvall, J.-E. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. The Journal of Organic Chemistry, 71(20), 7875–7878. [Link]

-

Xiao, D., Wang, C., Palani, A., Tsui, H.-C., Reichard, G., Paliwal, S., Shih, N.-Y., Aslanian, R., Duffy, R., Lachowicz, J., Varty, G., Morgan, C., Liu, F., & Nomeir, A. (2010). Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists. Bioorganic & Medicinal Chemistry Letters, 20(21), 6313–6315. [Link]

-

Husbands, S. M., Izenwasser, S., Lo, D., Newman, A. H., & Dutta, A. K. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(15), 1939–1942. [Link]

-

Li, X., Wang, Y., & Liu, G. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

Amat, M., Pérez, M., Llor, N., & Bosch, J. (2003). Enantioselective synthesis of cis- and trans-3,5-disubstituted piperidines. Synthesis of 20S- and 20R-dihydrocleavamine. Organic Letters, 5(17), 3139–3142. [Link]

-

Amat, M., Lozano, O., Escolano, C., Molins, E., & Bosch, J. (2007). Enantioselective synthesis of 3,3-disubstituted piperidine derivatives by enolate dialkylation of phenylglycinol-derived oxazolopiperidone lactams. The Journal of Organic Chemistry, 72(12), 4431–4439. [Link]

-

Wang, Y., He, X., & Li, Y. (2023). Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp. RSC Advances, 13(42), 29536–29540. [Link]

-

Zhang, D., Zhao, Q., & Wu, B. (2023). Allosteric modulation of G protein-coupled receptor signaling. Cellular and Molecular Life Sciences, 80(3), 66. [Link]

-

Shonberg, J., & Scammells, P. J. (2018). Allosteric Modulators of G Protein-Coupled Receptors. International Journal of Molecular Sciences, 19(10), 2955. [Link]

-

He, X., Wang, Y., & Li, Y. (2024). Antiproliferative piperidine alkaloids from the leaves of Alocasia macrorrhiza. Phytochemistry, 221, 114069. [Link]

-

Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. (2019). University of Bath. [Link]

-

Mroczek, T., & Glowniak, K. (2021). Methods of isolation and bioactivity of alkaloids obtained from selected species belonging to the Amaryllidaceae and Lycopodiaceae families. Current Issues in Pharmacy and Medical Sciences, 34(2), 79–85. [Link]

-

González-Coloma, A., Reina, M., & Díaz, C. E. (2018). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 23(10), 2633. [Link]

-

Langel, D., Ober, D., & Beran, F. (2020). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 25(23), 5736. [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and total synthesis of dysidone A: a new piperidone alkaloid from the marine sponge Dysidea sp - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative piperidine alkaloids from the leaves of Alocasia macrorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Divergent asymmetric synthesis of 3,5-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Allosteric modulation of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of a series of potent, orally active α,α-disubstituted piperidine NK(1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Piperidine Nucleus: A Technical Guide to Modern Synthetic Strategies and Drug Discovery Applications

Abstract

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone of contemporary medicinal chemistry.[1] Its remarkable prevalence in a multitude of FDA-approved pharmaceuticals and biologically potent natural products underscores its designation as a "privileged scaffold" in the intricate art of drug design.[1] This technical guide offers a comprehensive exploration of the discovery and synthesis of novel piperidine derivatives, tailored for researchers, scientists, and professionals entrenched in the field of drug development. This document eschews a conventional template, instead adopting a narrative that delves into the causal relationships behind experimental choices, providing field-proven insights into the synthesis, characterization, and application of this critical chemical motif.

The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine moiety's value in drug design is multifaceted. Its saturated, six-membered ring system imparts a three-dimensional architecture to molecules, a feature increasingly sought after by medicinal chemists targeting complex biological macromolecules.[2] This conformational flexibility allows for optimal binding to the intricate topographies of biological targets.[3] Furthermore, the piperidine ring can modulate crucial physicochemical properties such as lipophilicity and aqueous solubility, while also providing a stable, metabolically robust core.[4] The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions with biological receptors.[4] The ability to functionalize the piperidine ring at various positions provides a versatile platform for fine-tuning a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).[3][4]

The therapeutic landscape of piperidine-containing drugs is vast and diverse, encompassing treatments for cancer, central nervous system (CNS) disorders, and infectious diseases.[4][5] Notable examples include the antipsychotic drugs haloperidol and risperidone, the opioid analgesic fentanyl, and the ADHD medication methylphenidate.[6] The continued exploration of novel piperidine derivatives remains a highly active and promising area of pharmaceutical research.[1][7]

Navigating the Synthetic Landscape: Key Methodologies for Piperidine Ring Construction

The synthesis of functionalized piperidines is a mature yet continually evolving field of organic chemistry. A multitude of synthetic strategies have been developed, ranging from classical cyclization reactions to modern catalytic asymmetric methodologies. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Hydrogenation of Pyridine Precursors: A Classic and Robust Approach

One of the most direct and widely employed methods for accessing the piperidine core is the reduction of readily available pyridine derivatives.[8][9] This approach is attractive due to the vast commercial availability of substituted pyridines.

Protocol: Heterogeneous Catalytic Hydrogenation of a Substituted Pyridine

This protocol describes the reduction of a generic 4-arylpyridine to the corresponding 4-arylpiperidine.

Materials:

-

4-Arylpyridine (1.0 eq)

-

Palladium on carbon (Pd/C, 10 wt. %, 5 mol%)

-

Ethanol (or methanol) as solvent

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

In a high-pressure reaction vessel, dissolve the 4-arylpyridine in ethanol.

-

Carefully add the 10% Pd/C catalyst to the solution. Caution: Palladium on carbon can be pyrophoric. Handle in an inert atmosphere or wet with solvent.

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) several times to remove any residual oxygen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-500 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete, as monitored by TLC or LC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 4-arylpiperidine.

-

Purify the product by flash column chromatography or recrystallization as needed.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and robust catalyst for the hydrogenation of aromatic systems. Other catalysts such as platinum oxide (PtO₂) or rhodium on alumina can also be used, sometimes offering different selectivity profiles.[10]

-

Solvent: Protic solvents like ethanol or methanol are typically used as they are good solvents for pyridines and do not interfere with the hydrogenation process.

-

Pressure: Higher hydrogen pressure increases the rate of reaction. The optimal pressure depends on the substrate and the activity of the catalyst.

Intramolecular Cyclization Strategies: Building the Ring from Acyclic Precursors

Intramolecular cyclization reactions are powerful methods for constructing the piperidine ring with a high degree of control over substitution and stereochemistry.[9] These reactions involve the formation of a carbon-nitrogen bond within an appropriately functionalized acyclic precursor.

The intramolecular aza-Michael reaction, or hydroamination, involves the addition of an amine to an α,β-unsaturated carbonyl compound or nitrile.[8] This reaction is particularly useful for the synthesis of 2,6-disubstituted piperidines.[9]

Protocol: Organocatalytic Enantioselective Intramolecular Aza-Michael Addition

This protocol outlines the synthesis of a chiral 2,5-disubstituted piperidine derivative.

Materials:

-

N-tethered α,β-unsaturated ester (1.0 eq)

-

Quinoline-derived organocatalyst (e.g., a quinine-based thiourea catalyst, 10 mol%)

-

Trifluoroacetic acid (TFA) (cocatalyst, 10 mol%)

-

Toluene as solvent

Procedure:

-

To a solution of the N-tethered α,β-unsaturated ester in toluene, add the quinoline-derived organocatalyst and trifluoroacetic acid.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched piperidine derivative.

Causality Behind Experimental Choices:

-

Organocatalyst: The chiral quinoline-derived catalyst creates a chiral environment around the substrate, directing the nucleophilic attack of the amine to one face of the double bond, thus inducing enantioselectivity.[9]

-

Cocatalyst: Trifluoroacetic acid acts as a Brønsted acid, activating the enoate system towards nucleophilic attack. The ratio of catalyst to cocatalyst can be crucial for achieving high yields and enantioselectivities.[9]

Cycloaddition Reactions: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of tetrahydropyridines, which can be readily reduced to the corresponding piperidines.[11][12] This reaction involves the combination of an imine (the dienophile) with a diene.

Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

This protocol describes the synthesis of a substituted piperidin-4-one derivative.

Materials:

-

N-aryl imine (1.0 eq)

-

Danishefsky's diene (1.2 eq)

-

Zinc chloride (ZnCl₂, Lewis acid catalyst, 20 mol%)

-

Dichloromethane (DCM) as solvent

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the N-aryl imine and zinc chloride in dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add Danishefsky's diene to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the imine is consumed (monitored by TLC or LC-MS).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting dihydropyridinone can be hydrolyzed with mild acid (e.g., acetic acid) and then reduced (e.g., with sodium borohydride) to afford the piperidin-4-ol.

Causality Behind Experimental Choices:

-

Lewis Acid: Zinc chloride coordinates to the imine nitrogen, lowering the LUMO energy of the dienophile and accelerating the cycloaddition reaction.[13] Other Lewis acids like boron trifluoride etherate (BF₃·OEt₂) can also be employed.

-

Diene: Danishefsky's diene is a highly reactive electron-rich diene that works well in aza-Diels-Alder reactions, leading to the formation of a dihydropyridinone intermediate.[13]

Modern Innovations: Biocatalysis and Asymmetric Catalysis

Recent advances in synthetic methodology have focused on developing more efficient, selective, and sustainable routes to piperidine derivatives.

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility.[14][15] Immobilized lipases, for instance, have been successfully employed in multicomponent reactions to synthesize clinically valuable piperidines.[14][16] A recent breakthrough combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling to create complex piperidines in a modular and cost-effective manner.[2][17] This two-step process involves the enzymatic hydroxylation of piperidines followed by nickel-electrocatalyzed radical cross-coupling, significantly simplifying the synthesis of high-value molecules.[17]

The development of catalytic asymmetric methods for piperidine synthesis is of paramount importance for the pharmaceutical industry, where single-enantiomer drugs are often required.[18][19][20] Chiral phosphine catalysts have been used in highly enantioselective [4+2] annulations of imines with allenes to furnish a variety of functionalized piperidines.[18] Rhodium-catalyzed asymmetric [2+2+2] cycloadditions and reductive Heck reactions have also emerged as powerful tools for accessing enantioenriched piperidine scaffolds.[20][21][22]

Structure-Activity Relationships (SAR) and Drug Design

Understanding the structure-activity relationship (SAR) is fundamental to optimizing the biological activity of piperidine derivatives.[23][24][25] The nature, position, and stereochemistry of substituents on the piperidine ring can have a profound impact on a compound's potency, selectivity, and pharmacokinetic properties.

Table 1: Illustrative SAR Data for Piperidine Derivatives

| Compound Series | Target/Cell Line | Key Structural Features for Activity | IC₅₀/EC₅₀ (µM) | Reference |

| Furan-pyrazole piperidine derivatives | Akt1 | Furan-pyrazole moiety | 0.02 - 5.3 | [23] |

| Piperidine-based thiosemicarbazones | Dihydrofolate reductase (DHFR) | Thiosemicarbazone at C4 | 13.70 - 47.30 | [23] |

| N-Aryl-piperidine derivatives | Human histamine H3 receptor | Piperidine spacer moiety | Moderate to high affinity | [24] |

| Piperidine amide-based inhibitors | Soluble epoxide hydrolase (sEH) | Bulky, nonpolar cycloalkyl rings | Sub-nanomolar IC₅₀ | [26] |

Visualization of Synthetic Pathways and Workflows

Visual representations are invaluable for understanding complex synthetic sequences and experimental workflows.

Diagram 1: General Workflow for Synthesis and Characterization

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel piperidine derivatives.

Diagram 2: Synthetic Pathway via Aza-Diels-Alder Reaction

Caption: A simplified representation of piperidine synthesis via an aza-Diels-Alder reaction followed by reduction.

Conclusion and Future Directions

The piperidine scaffold continues to be a rich source of inspiration for the discovery of new therapeutic agents.[1] Its favorable physicochemical properties and synthetic accessibility ensure its enduring prominence in drug design.[1] Modern synthetic methodologies, including C-H activation, photoredox catalysis, and biocatalysis, are further expanding the chemical space available for piperidine-based drug discovery, enabling the creation of increasingly complex and diverse molecular architectures.[1][17] As our understanding of disease biology deepens, the strategic incorporation of the piperidine motif will undoubtedly play a pivotal role in the development of the next generation of innovative medicines.[1]

References

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][7][8][9][25][27][28]

-

Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research News. [Link][17]

- O'Brien, P., & Vitale, P. (2017). Synthesis of Piperidines. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 481-486). Royal Society of Chemistry.

-

Budhiraja, M., Ali, A., & Tyagi, V. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 46(12), 5621-5629. [Link][14][15][16]

-

Fu, G. C., & Ruble, J. C. (2007). Catalytic Asymmetric Synthesis of Piperidine Derivatives through the [4 + 2] Annulation of Imines with Allenes. Journal of the American Chemical Society, 129(18), 5820-5821. [Link][18]

-

O'Brien, P. (2009). Catalytic Asymmetric Synthesis of Piperidines from Pyrrolidine. ACS Catalysis, 1(1), 1-5. [Link][19]

-

Martin, T. J., & Rovis, T. (2013). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Angewandte Chemie International Edition, 52(20), 5368-5371. [Link][20][22]

-

Various Authors. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link][29]

-

Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226. [Link][21]

-

Martin, T. J., & Rovis, T. (2013). A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. Angewandte Chemie International Edition, 52(20), 5368-5371. [Link][22]

-

Various Authors. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][7][8][9][25][27][28]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link][29]

-

Janecka, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116896. [Link][4]

-

Gaumont, A. C., & Gandon, V. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 123, 1-46. [Link][10]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 273-286. [Link][30]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link][28]

-

Budhiraja, M., Ali, A., & Tyagi, V. (2022). First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction. Semantic Scholar. [Link][15]

-

Budhiraja, M., Ali, A., & Tyagi, V. (2022). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. ResearchGate. [Link][16]

-

A-ChemTek. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. A-ChemTek Blog. [Link][3]

-

Cossy, J., & Pale-Grosdemange, C. (1989). Synthesis of piperidinones by an aza Diels-Alder reaction. Tetrahedron Letters, 30(21), 2771-2774. [Link][11]

-

Kawamata, Y., Renata, H., Baran, P. S., et al. (2024). Piperidine Synthesis Via Biocatalysis and Radical Cross-Coupling. ChemistryViews. [Link][2]

-

Whiting, M. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3636-3647. [Link][13]

-

Kumar, S. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2), a474-a486. [Link][5]

-

Hashimoto, T., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link][24]

-

U.S. Army Medical Research and Development Command. (1986). Piperidine Synthesis. Defense Technical Information Center. [Link][31]

-

Wroblowski, B., et al. (2012). Synthesis and Structure-activity Relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(3), 1335-1340. [Link][26]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link][25]

-

Bailey, P. D., Smith, P. D., Pederson, F., Clegg, W., Rosair, G. M., & Teat, S. J. (2002). A high yielding route to substituted piperidines via the aza-Diels-Alder reaction. Tetrahedron Letters, 43(6), 1067-1070. [Link][12]

-

Larsen, C. H., & Grieco, P. A. (2020). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 85(16), 10636-10644. [Link][32]

-

Kumar, M., & Sharma, V. (2014). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 14(11), 1355-1366. [Link][33]

-

Wikipedia contributors. (2024). Piperidine. Wikipedia. [Link][6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds [pubmed.ncbi.nlm.nih.gov]

- 5. ijnrd.org [ijnrd.org]

- 6. Piperidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]